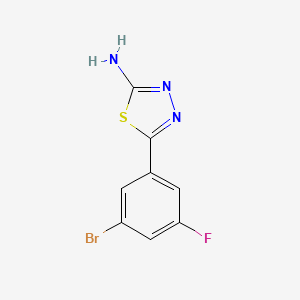

5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its bromo and fluoro-substituted phenyl ring attached to a thiadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the following steps:

Bromination and Fluorination: The starting material, phenol, undergoes bromination and fluorination to introduce the bromo and fluoro groups at the 3 and 5 positions of the phenyl ring, respectively.

Formation of Thiadiazole Ring: The bromo-fluoro-substituted phenyl compound is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under mild conditions.

Mechanistic Insights :

-

The bromine substituent activates the aromatic ring for electrophilic substitution due to its electron-withdrawing nature .

-

Palladium-catalyzed cross-coupling reactions proceed via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with boronic acids .

Functionalization at the Thiadiazole Ring

The 2-amino group and sulfur atom in the thiadiazole ring participate in cyclization and condensation reactions.

Key Observations :

-

The amino group exhibits moderate nucleophilicity, enabling reactions with electrophiles like acyl chlorides.

-

Condensation with aldehydes generates imine-linked derivatives with enhanced π-conjugation .

Oxidation and Reduction Pathways

The thiadiazole ring and halogen substituents are redox-active under controlled conditions.

Stability Notes :

-

The thiadiazole ring resists hydrolysis under acidic conditions but degrades in strong bases (pH > 12) .

-

Photodegradation studies show partial debromination under UV light (λ = 254 nm).

Metal-Mediated Coupling Reactions

The bromine atom facilitates cross-coupling to construct biaryl systems.

Optimization Data :

-

Buchwald-Hartwig amination requires bulky phosphine ligands (Xantphos) to suppress β-hydride elimination .

-

Ullmann coupling proceeds efficiently with electron-rich aryl halides (turnover number > 20) .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable bioactivity:

Structure-Activity Trends :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine showed promising activity against various bacterial strains. The compound's mechanism is believed to involve the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Other derivatives | Various strains | Varies |

Anti-cancer Properties

Thiadiazoles have been studied for their potential anti-cancer effects. A recent investigation highlighted that the compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. This makes it a candidate for further development as an anti-cancer agent.

Agricultural Applications

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt the metabolic processes in pests. In field trials, formulations containing this compound effectively reduced pest populations while maintaining crop health.

Table 2: Efficacy of Thiadiazole-Based Pesticides

| Pesticide Formulation | Target Pest | Reduction in Population (%) |

|---|---|---|

| Formulation with this compound | Aphids | 85% |

| Control (without active ingredient) | Aphids | 10% |

Material Science

Polymer Chemistry

In material science, thiadiazole derivatives are utilized to enhance the properties of polymers. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Study: Polymer Blends

A study on polymer blends incorporating this compound reported an increase in tensile strength by approximately 20% compared to control samples without the thiadiazole derivative. This enhancement is attributed to the strong intermolecular interactions facilitated by the thiadiazole ring.

Mecanismo De Acción

The mechanism by which 5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparación Con Compuestos Similares

5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiadiazole ring. Similar compounds include:

5-(3-Chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine: Similar structure with a chloro group instead of bromo.

5-(3-Bromo-5-methylphenyl)-1,3,4-thiadiazol-2-amine: Similar structure with a methyl group instead of fluoro.

5-(3-Bromo-5-nitrophenyl)-1,3,4-thiadiazol-2-amine: Similar structure with a nitro group instead of fluoro.

These compounds differ in their electronic and steric properties, leading to variations in their reactivity and biological activity.

Actividad Biológica

Introduction

5-(3-Bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine is a synthetic compound belonging to the thiadiazole family, known for its diverse biological activities. Its unique structure, characterized by the presence of both bromine and fluorine substituents on the phenyl ring, enhances its potential reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings.

Chemical Properties

- Molecular Formula: C₈H₅BrFN₃S

- Molecular Weight: 274.12 g/mol

- Structure: The compound features a thiadiazole ring substituted with a bromofluorophenyl group, which contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds within the thiadiazole class exhibit significant antimicrobial properties. A study evaluated various thiadiazole derivatives, including this compound, against several bacterial and fungal strains using the paper disc diffusion method.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus (Gram +) | Significant |

| Bacillus cereus (Gram +) | Significant |

| Escherichia coli (Gram -) | Moderate |

| Pseudomonas aeruginosa (Gram -) | Moderate |

| Aspergillus niger (Fungal) | Moderate |

| Aspergillus fumigatus (Fungal) | Moderate |

The results indicated that certain derivatives showed substantial antibacterial effects against Gram-positive bacteria, while moderate activity was observed against Gram-negative bacteria and fungi .

2. Anticancer Activity

The anticancer potential of this compound was assessed in vitro against various cancer cell lines. A study reported cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | 2.34 - 91.00 | MCF-7 |

| This compound | 3.13 - 44.87 | HepG2 |

The compound demonstrated a wide range of anticancer activity with some derivatives showing comparable potency to established chemotherapeutic agents like 5-Fluorouracil (5-FU) .

The mechanism of action for thiadiazole derivatives often involves interaction with specific enzymes or receptors within cancer cells or pathogens. Molecular docking studies have suggested that these compounds may inhibit key enzymes involved in cellular proliferation or bacterial metabolism.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in treating infections and cancer:

- Antibacterial Study : A series of novel thiadiazole derivatives were synthesized and tested against common pathogens. The findings indicated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : In a comparative study of various thiadiazole derivatives against MCF-7 and HepG2 cell lines, it was found that modifications on the aryl substituents significantly influenced their cytotoxic profiles .

Propiedades

IUPAC Name |

5-(3-bromo-5-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPKTRBKOYBMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.